N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine
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Overview
Description
N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine: is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dichloropyrimidine and benzylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained between 50-80°C to facilitate the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high throughput. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can also engage in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while oxidation reactions may produce pyrimidine N-oxides.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility allows for the creation of a wide range of products with diverse applications.
Mechanism of Action
The mechanism of action of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine.
N-methylpyrimidin-2-amine: Lacks the benzyl and dichloro substituents, resulting in different reactivity and applications.
N-benzylpyrimidin-2-amine: Similar structure but without the chlorine atoms, affecting its chemical properties and biological activity.
Uniqueness
This compound is unique due to the presence of both benzyl and dichloro substituents. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications. The dichloro groups enhance its reactivity in substitution reactions, while the benzyl group can improve its binding affinity to biological targets.
Properties
IUPAC Name |
N-benzyl-4,6-dichloro-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-17(8-9-5-3-2-4-6-9)12-15-10(13)7-11(14)16-12/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQRFPBPUGWPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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